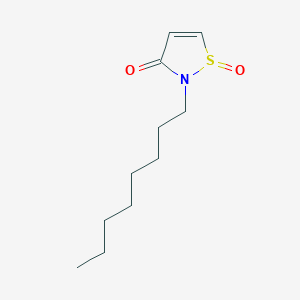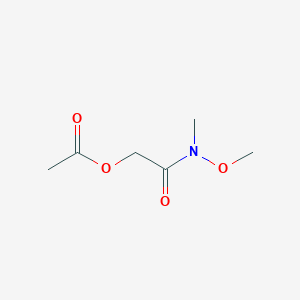![molecular formula C16H25NO B8570797 2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol](/img/structure/B8570797.png)
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol is an organic compound with a complex structure that includes a cyclohexylamino group, a phenyl ring, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol typically involves the reaction of 2-cyclohexylaminoethylamine with a suitable phenyl derivative under controlled conditions. One common method involves the use of a phenylaldehyde and a reducing agent to form the desired ethanol derivative. The reaction is usually carried out in an organic solvent such as toluene or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol involves its interaction with specific molecular targets and pathways. The cyclohexylamino group can interact with biological receptors, leading to changes in cellular signaling pathways. Additionally, the phenyl ring and ethanol moiety can influence the compound’s overall activity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(2-Cyclohexylamino-ethyl)-phenyl]-propanol
- **2-[3-(2-Cyclohexylamino-ethyl)-phenyl]-methanol
- **2-[3-(2-Cyclohexylamino-ethyl)-phenyl]-butanol
Uniqueness
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol |
InChI |
InChI=1S/C16H25NO/c18-12-10-15-6-4-5-14(13-15)9-11-17-16-7-2-1-3-8-16/h4-6,13,16-18H,1-3,7-12H2 |
InChI Key |
FJIPMNUSAQEHDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCCC2=CC(=CC=C2)CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
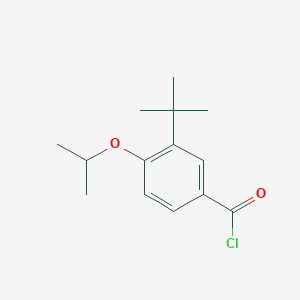
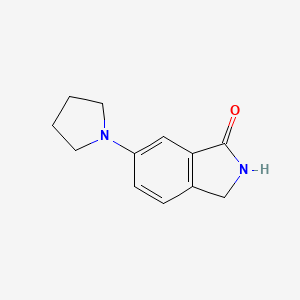
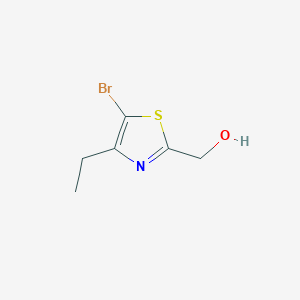
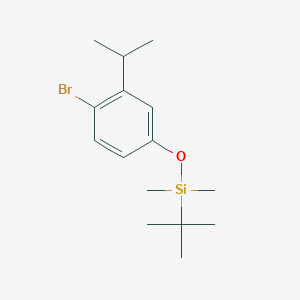
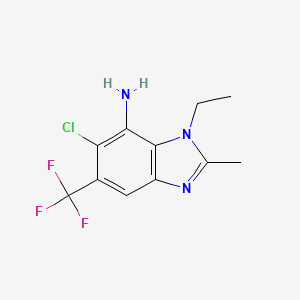
![2-[(6-bromopyridin-2-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazole](/img/structure/B8570755.png)
![4-oxo-3-phenyl-4H-pyrido[2,1-a]phthalazine-1-carboxylic acid](/img/structure/B8570757.png)
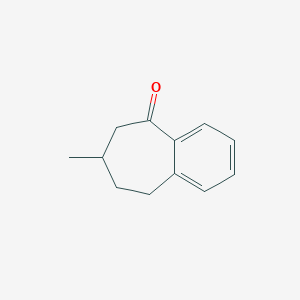
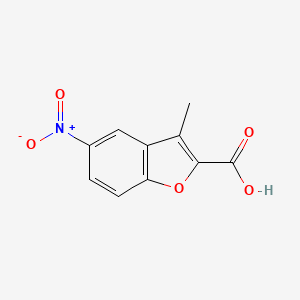
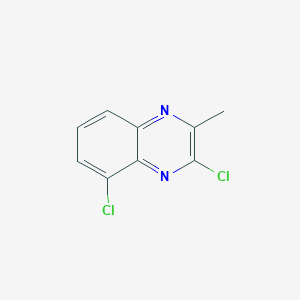
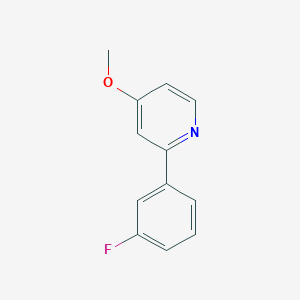
![1,2-Dichloro-3-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene](/img/structure/B8570798.png)
